molecular formula C19H18N4O3 B2608488 N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1285633-65-9

N'-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2608488
CAS No.: 1285633-65-9
M. Wt: 350.378
InChI Key: RJFVQUANUNVDIB-UDWIEESQSA-N
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Description

N’-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a methoxybenzylidene group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-methoxybenzaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and anticancer agent. It may inhibit specific enzymes or pathways involved in disease progression.

    Materials Science: It can be used in the development of novel materials with unique properties, such as enhanced conductivity or stability.

    Biological Studies: The compound can serve as a probe or marker in biological assays to study cellular processes and interactions.

Mechanism of Action

The mechanism of action of N’-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-hydroxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(2-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(2-nitrobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(2-methoxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both methoxybenzylidene and methoxyphenyl groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

1285633-65-9

Molecular Formula

C19H18N4O3

Molecular Weight

350.378

IUPAC Name

3-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-25-15-9-7-13(8-10-15)16-11-17(22-21-16)19(24)23-20-12-14-5-3-4-6-18(14)26-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+

InChI Key

RJFVQUANUNVDIB-UDWIEESQSA-N

SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC

solubility

not available

Origin of Product

United States

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